molecular formula C7H11N3O B2900318 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one CAS No. 1075-42-9

6-(dimethylamino)-3-methylpyrimidin-4(3H)-one

Cat. No.: B2900318
CAS No.: 1075-42-9
M. Wt: 153.185
InChI Key: XFTWJKTVLOJQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(dimethylamino)-3-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes This compound is characterized by the presence of a dimethylamino group at the 6th position and a methyl group at the 3rd position of the pyrimidine ring, along with a keto group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2,4-pentanedione with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced derivatives with hydroxyl groups.
  • Substituted derivatives with various functional groups replacing the dimethylamino group.

Scientific Research Applications

Chemistry: 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It may serve as a probe for studying enzyme mechanisms and protein-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Additionally, it may interfere with nucleic acid synthesis by intercalating into DNA or RNA strands.

Comparison with Similar Compounds

    4-dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality.

    6-dimethylaminopurine: A purine derivative with a dimethylamino group at the 6th position.

Comparison: 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring. Unlike DMAP, which is primarily used as a catalyst in organic synthesis, this compound has broader applications in medicinal chemistry and biological research. Compared to 6-dimethylaminopurine, it offers different reactivity and binding properties due to the presence of the keto group.

Properties

IUPAC Name

6-(dimethylamino)-3-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-9(2)6-4-7(11)10(3)5-8-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTWJKTVLOJQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.